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molecular formula C10H9Cl2N3 B1516077 6-Chloro-N-phenylpyrimidin-4-amine hydrochloride

6-Chloro-N-phenylpyrimidin-4-amine hydrochloride

Cat. No. B1516077
M. Wt: 242.1 g/mol
InChI Key: HZTFHANVQLDYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

250 mg of 4,6-dichloropyrimidine and 120 mg of aniline were dissolved in 2.5 mL of i-PrOH and 0.25 mL of 37% HCl was added. The mixture obtained was refluxed (84° C.) for 2.5 hours under nitrogen atmosphere. A colorless precipitate was formed which was collected by filtration. 6-Chloro-N-phenylpyrimidin-4-amine hydrochloride in the form of colorless crystals was obtained.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>CC(O)C>[ClH:1].[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
120 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
A colorless precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC(=NC=N1)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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